Differential Thermal Stability: O,O,O-Tris(4-nitrophenyl) thiophosphate vs. its Phosphate Analog
The replacement of the phosphoryl oxygen (P=O) with sulfur (P=S) significantly enhances the thermal stability of the compound. This is quantitatively demonstrated by a higher melting point for O,O,O-Tris(4-nitrophenyl) thiophosphate compared to its direct phosphate analog, Tris(4-nitrophenyl) phosphate [1].
| Evidence Dimension | Melting Point (Solid-State Thermal Stability) |
|---|---|
| Target Compound Data | 165 °C [1] |
| Comparator Or Baseline | Tris(4-nitrophenyl) phosphate: 156-158 °C [2] |
| Quantified Difference | Increase of 7-9 °C |
| Conditions | Reported experimental values from standard compound characterization |
Why This Matters
The higher melting point indicates enhanced thermal stability, a critical parameter for applications requiring elevated temperature processing or for ensuring long-term storage integrity without decomposition.
- [1] CAS Common Chemistry. (n.d.). Phosphorothioic acid, O,O,O-tris(4-nitrophenyl) ester (CAS RN: 64131-85-7). American Chemical Society. View Source
- [2] ChemSrc. (2018). Tris(4-nitrophenyl) phosphate (CAS 3871-20-3) Properties. ChemSrc. View Source
